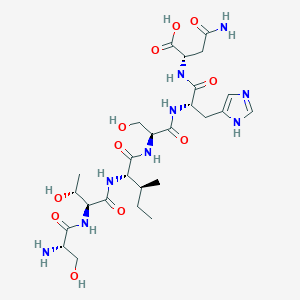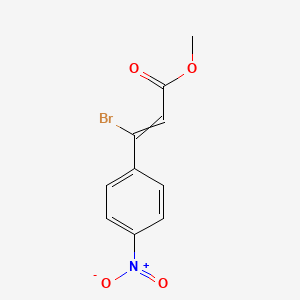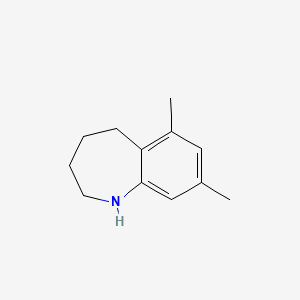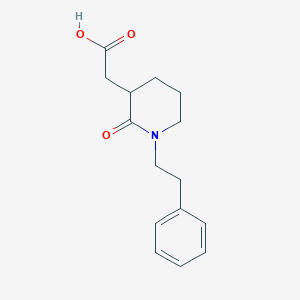![molecular formula C20H25NOS B14204437 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-28-0](/img/structure/B14204437.png)
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an oct-1-en-1-yl group and a 4-methoxyphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different alkyl or aryl substituents.
Pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfanyl group and an oct-1-en-1-yl group on the pyridine ring distinguishes it from other pyridine derivatives.
Propiedades
Número CAS |
830320-28-0 |
|---|---|
Fórmula molecular |
C20H25NOS |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C20H25NOS/c1-3-4-5-6-9-20(15-17-8-7-14-21-16-17)23-19-12-10-18(22-2)11-13-19/h7-8,10-16H,3-6,9H2,1-2H3 |
Clave InChI |
VYVVLRBXYGBKEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)

![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)

![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)

![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
